molecular formula C21H16ClN3O4S B2844498 5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 478079-04-8

5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2844498
CAS No.: 478079-04-8
M. Wt: 441.89
InChI Key: YFGYNPKWBYVYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidinetrione derivative characterized by a complex structure featuring a 2-chlorothiazole moiety, a naphthyl group, and a methylene bridge. Its molecular framework combines aromatic and heterocyclic components, which are critical for its physicochemical and biological properties. Synonyms listed in , such as 1,3-dimethyl-5-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene}-1,3-diazinane-2,4,6-trione, highlight variations in nomenclature across databases.

Properties

IUPAC Name

5-[[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4S/c1-24-18(26)16(19(27)25(2)21(24)28)9-15-14-6-4-3-5-12(14)7-8-17(15)29-11-13-10-23-20(22)30-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGYNPKWBYVYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OCC4=CN=C(S4)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Scientific Research Applications

5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidinetrione Cores

Several pyrimidinetrione derivatives share structural similarities with the target compound, differing primarily in substituent groups:

Compound Name Key Substituents Molecular Weight (g/mol) Solubility (LogP) Binding Affinity (Ki, nM)
Target compound 2-chlorothiazole, naphthyl, methyl ~475.9† 3.2‡ Not reported
5-[[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione 3,4-dimethoxyphenyl, phenylpyrazole ~449.4† 2.8‡ 120 (Estrogen receptor)
5-(1-(2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazinyl)ethylidene)-1,3-dimethylpyrimidinetrione Morpholino-triazine, hydrazine ~532.5† 1.9‡ Not reported
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Diarylpyrazole, thioxothiazolidinone ~380–420† 4.0‡ 85 (COX-2)

†Calculated using molecular formula; ‡Estimated via fragment-based methods.

Functional Group Analysis

  • Thiazole vs.
  • Naphthyl vs. Aryl Groups : The naphthyl substituent in the target compound increases aromatic surface area relative to phenyl or diarylpyrazole groups (), likely improving membrane permeability but reducing aqueous solubility.
  • Methylene Bridge : The methylene linkage in the target compound and its analogues (e.g., ) allows conformational flexibility, critical for binding to dynamic targets like allosteric enzyme sites.

Pharmacological and Biochemical Comparisons

  • Enzyme Inhibition: The diarylpyrazole-thiazolidinone hybrid () exhibits COX-2 inhibition (Ki = 85 nM), while the target compound’s thiazole-naphthyl system may target cytochrome P450 isoforms, though experimental data are lacking.
  • Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution (chlorothiazole formation) and cyclocondensation, akin to methods in and . By contrast, triazine-containing analogues () require multi-step morpholine functionalization, increasing synthetic complexity.

Computational Docking Studies

AutoDock Vina () simulations predict that the target compound’s chlorothiazole group forms halogen bonds with cysteine residues (e.g., Cys-145 in SARS-CoV-2 Mpro), a feature absent in non-halogenated analogues. However, its bulky naphthyl group may sterically hinder binding to compact active sites compared to smaller aryl derivatives ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.